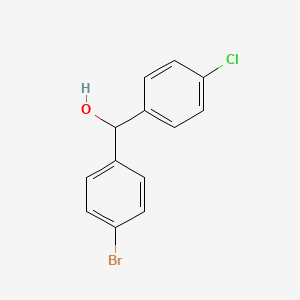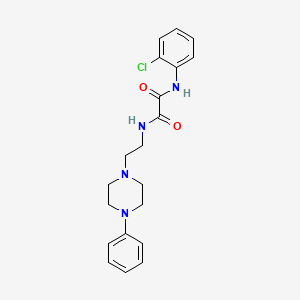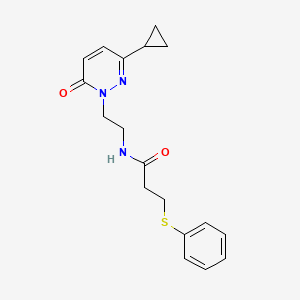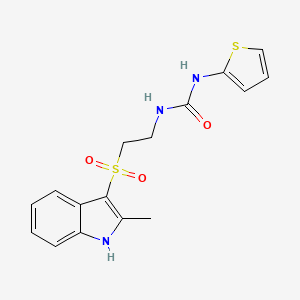
4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide” is an aromatic sulfonamide compound . It has a molecular weight of 263.32 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H13N3O2S . The InChI code for this compound is 1S/C12H13N3O2S/c1-9-3-2-4-12(14-9)15-18(16,17)11-7-5-10(13)6-8-11/h2-8H,13H2,1H3,(H,14,15) .Physical And Chemical Properties Analysis
The compound has a melting point of 220-225°C .科学的研究の応用
Antibacterial Activity
4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide: exhibits antibacterial properties. Researchers have investigated its efficacy against ESBL-producing Escherichia coli (E. coli) strains. These strains are notorious for their resistance to multiple antibiotics. The compound demonstrated increased Minimum Inhibitory Concentrations (MIC) against several antibiotics, including ampicillin, ceftazidime, and ciprofloxacin . Further studies could explore its potential as a novel antibacterial agent.
Anti-Fibrotic Potential
In the context of liver fibrosis, some derivatives of this compound have shown promise. For instance, N2,N4-bis(2-methoxyethyl)pyridine-2,4-dicarboxamide (a prodrug of pyridine-2,4-dicarboxylic acid) exhibited better anti-fibrosis activity than existing drugs like Pirfenidone. It significantly reduced collagen deposition in a liver fibrosis model . Investigating its mechanism of action and potential clinical applications could be valuable.
Targeting VEGFR-2 and PDGF-β
In a related context, This compound derivatives have been explored as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor-β (PDGF-β). These receptors play crucial roles in fibrosis progression. The compound HOE-077, a derivative, showed promising results in reducing collagen deposition . Further investigations could elucidate its therapeutic potential.
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary target of 4-amino-N-(6-methylpyridin-2-yl)benzene-1-sulfonamide is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, which is essential for bacterial DNA growth and cell division .
Mode of Action
This compound interacts with its target by inhibiting and replacing PABA (para-aminobenzoic acid) in the enzyme dihydropteroate synthetase . This interaction inhibits the formation of dihydrofolate and tetrahydrofolate, which are crucial for bacterial DNA growth and cell division .
Biochemical Pathways
The compound affects the folate synthesis pathway in bacteria. By inhibiting dihydropteroate synthetase, it prevents the formation of dihydrofolate and tetrahydrofolate . These molecules are essential for the synthesis of nucleic acids and the growth and division of bacterial cells .
Result of Action
The result of the action of this compound is the inhibition of bacterial DNA growth and cell division . This makes the drug bacteriostatic, meaning it stops bacteria from reproducing, rather than killing them outright .
特性
IUPAC Name |
4-amino-N-(6-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-9-3-2-4-12(14-9)15-18(16,17)11-7-5-10(13)6-8-11/h2-8H,13H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBQIFSPFDBQEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{1-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)carbonyl]piperidin-4-yl}-4-methylbenzenesulfonamide](/img/structure/B2387767.png)
![1'-(2-(2-Methoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2387768.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2387774.png)

![N-(4-methylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2387778.png)

![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2387782.png)

![5-((2,5-dimethoxyphenyl)sulfonyl)-8-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2387784.png)
![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2387786.png)